2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide
Description
The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide (hereafter referred to as the "target compound") features a 4-chlorobenzo[d]thiazole core substituted with a methylamino group at position 2, connected via an acetamide linker to a pyridin-4-ylmethyl moiety. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors, with the benzothiazole and pyridine groups enhancing binding interactions and solubility .
Key structural attributes include:
Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c1-21(10-14(22)19-9-11-5-7-18-8-6-11)16-20-15-12(17)3-2-4-13(15)23-16/h2-8H,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQVVIDCKWDGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=NC=C1)C2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions to form 4-chlorobenzo[d]thiazole. This intermediate is then reacted with methylamine to introduce the methylamino group.
The next step involves the acylation of the methylamino group with pyridine-4-carboxaldehyde to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity by inducing apoptosis in various cancer cell lines. It interacts with specific molecular targets involved in cell cycle regulation, making it a candidate for further development as an anticancer agent. A study demonstrated that derivatives of this compound showed significant cytotoxicity against cancer cells, with some compounds achieving IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown efficacy against several bacterial and fungal strains, suggesting its potential use as an antibiotic. For instance, one study reported that related thiazole compounds inhibited the growth of Gram-positive bacteria effectively, indicating a promising avenue for developing new antimicrobial agents .
Biological Research Applications
Neuropharmacology
In neuropharmacological studies, derivatives of this compound have been tested for their inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). These enzymes are crucial in neurodegenerative diseases; thus, compounds that inhibit them may serve as therapeutic agents for conditions like Alzheimer’s disease. One study highlighted that certain derivatives significantly reduced immobility time in forced swim tests, indicating potential antidepressant effects .
Enzyme Inhibition Studies
The compound's ability to penetrate the blood-brain barrier (BBB) was evaluated, showing promise for treating central nervous system disorders. The interaction with MAO-B and butyrylcholinesterase suggests that this compound could be developed into a treatment for cognitive decline associated with aging .
Industrial Applications
Material Science
In industrial applications, the unique structural features of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide allow it to be used as a building block for synthesizing new materials with specific properties such as fluorescence or conductivity. Its aromatic and heterocyclic nature makes it suitable for incorporation into polymers or coatings that require enhanced performance characteristics .
- Anticancer Activity Study : A recent investigation assessed the cytotoxic effects of various derivatives on MCF-7 breast cancer cells, finding that modifications to the thiazole ring significantly enhanced activity against these cells .
- Neuropharmacological Evaluation : Another study focused on the enzyme inhibition profile of this compound against MAO-B and ChE, revealing promising results that could lead to new treatments for neurodegenerative diseases .
- Antimicrobial Testing : A comprehensive evaluation of related thiazole compounds demonstrated their effectiveness against multiple bacterial strains, highlighting their potential as new antibiotics .
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The benzothiazole ring is known to interact with various biological targets, while the pyridine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes structural and physicochemical differences between the target compound and related derivatives:
Key Observations:
- Substituent Effects: The 4-chloro group on benzothiazole (target compound and GB1) is associated with higher melting points (>250°C), suggesting strong intermolecular interactions, compared to 6-fluoro derivatives (e.g., 4l: 240–260°C) . The pyridin-4-ylmethyl group (target compound) likely improves aqueous solubility compared to lipophilic groups like benzylidene (GB1) or dihydroisoquinolin (4l) .
- Synthetic Yields :
Thiazolidinedione Derivatives (GB1–GB3; )
- GB1 , GB2 , and GB3 feature a thiazolidinedione warhead linked to 4-chlorobenzo[d]thiazole. These compounds inhibit histone-modifying enzymes, with IC₅₀ values in the low micromolar range .
- Comparison: The target compound lacks the thiazolidinedione moiety, which is critical for histone binding in GB1–GB3.
Pyridine-Containing Analogs (–10)
- N-(Pyridin-4-ylmethyl)acetamide (Py4MA) () is a structural fragment in the target compound. Pyridine derivatives are known to enhance solubility and modulate pharmacokinetics .
- LSN3316612 () contains a fluoropyridine group and inhibits O-GlcNAcase (OGA), demonstrating the therapeutic relevance of pyridine-acetamide scaffolds .
Antimicrobial and Anti-Inflammatory Derivatives ()
- 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide derivatives exhibit potent anti-inflammatory and antibacterial activity, with compound 5d showing the highest efficacy .
- Comparison : The target compound’s pyridine group may reduce bacterial membrane penetration compared to thioether-linked hydrazides.
Biological Activity
The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide is a member of the benzothiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.9 g/mol. The structure features a chlorobenzo[d]thiazole moiety, a methylamino group , and a pyridinyl acetamide structure, which contribute to its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that thiazole-containing compounds exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound is associated with antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against various pathogens, highlighting the potential for this compound in treating infections.
| Compound | Activity | Reference |
|---|---|---|
| 4-Chloro-N-(2-thiophenyl)-benzamide | Antimicrobial | |
| 5-Amino-thiazole derivatives | Anticancer | |
| N-(benzo[d]thiazol-2-yl)-acetamides | COX inhibition |
2. Anticancer Activity
Thiazole derivatives have shown promising anticancer effects in various studies. The compound's structure allows it to interact with cellular pathways involved in apoptosis and proliferation. For example, certain thiazole analogs have been reported to inhibit tumor growth in vitro with IC50 values in the low micromolar range.
Case Study:
A study on thiazole-integrated compounds demonstrated significant cytotoxicity against cancer cell lines, with some derivatives exhibiting IC50 values less than that of standard drugs like doxorubicin. This suggests that the structural features of thiazoles are crucial for their anticancer activity .
3. Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Similar compounds have been studied for their ability to reduce inflammation in various models .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition: Compounds like this one can inhibit enzymes such as COX, leading to reduced inflammatory responses.
- Cellular Interaction: The compound may bind to specific receptors or proteins involved in cancer cell signaling pathways, promoting apoptosis or inhibiting proliferation.
Q & A
Q. Optimization strategies :
- Vary solvents (e.g., DCM vs. THF) to improve solubility of intermediates.
- Adjust stoichiometry (1.2–1.5 equivalents of methylating agents) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce byproducts .
Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
Key techniques include:
- NMR spectroscopy :
- ¹H/¹³C NMR : Verify regiochemistry (e.g., methyl group attachment at N-position) and aromatic proton environments. For example, pyridin-4-yl protons appear as doublets (δ 8.4–8.6 ppm) .
- 2D NMR (HSQC, HMBC) : Resolve ambiguities in heteronuclear correlations, particularly for overlapping thiazole and pyridine signals .
- IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and absence of unreacted amine groups .
- Elemental analysis : Validate purity (>95%) by matching experimental vs. theoretical C, H, N, S values .
Advanced: How can molecular docking and QSAR studies be designed to predict biological target interactions?
Answer:
- Docking protocols :
- QSAR modeling :
Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved to confirm regiochemistry?
Answer:
- Case study : If ¹H NMR shows unexpected splitting for pyridin-4-yl protons (e.g., triplets instead of doublets), consider:
- Dynamic effects : Rotameric equilibria in the acetamide moiety can cause signal broadening. Use variable-temperature NMR to stabilize conformers .
- Impurity analysis : Check for residual solvents (e.g., DMSO-d₆) or byproducts via LC-MS.
- X-ray crystallography : Resolve ambiguities definitively; for example, a crystal structure could confirm the methyl group’s position on the thiazole nitrogen .
Intermediate: What are common side reactions during the amidation step, and how can they be suppressed?
Answer:
- Side reactions :
- Purification :
Advanced: How can metabolic stability and pharmacokinetic properties of this compound be evaluated in preclinical models?
Answer:
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate t₁/₂ .
- Plasma protein binding : Use equilibrium dialysis to determine free fraction .
- In vivo studies :
Basic: What biological screening assays are recommended for initial evaluation of this compound?
Answer:
- Antimicrobial activity : Broth microdilution assays against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Kinase inhibition : Screen against a panel of kinases (e.g., EGFR, BRAF) using ADP-Glo™ assays. Compare IC₅₀ values to reference inhibitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine selectivity indices vs. normal cells (e.g., HEK293) .
Advanced: How can computational methods predict potential off-target interactions or toxicity risks?
Answer:
- Pharmacophore modeling : Use tools like Pharmit to identify structural motifs overlapping with known toxicophores (e.g., PAINS filters) .
- Off-target profiling :
- SwissTargetPrediction to rank potential targets (e.g., cytochrome P450 enzymes).
- Molecular dynamics simulations (AMBER) to assess binding stability to hERG channels, a cardiotoxicity marker .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
